2-Chloro-4-cyanobenzenesulfonyl chloride
Overview
Description
2-Chloro-4-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S . It has an average mass of 236.075 Da and a monoisotopic mass of 234.926147 Da . It is used in the preparation of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives for use as beta-3 Adrenergic receptor modulators .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula NCC6H3(Cl)SO2Cl . It has a molecular weight of 236.08 .Chemical Reactions Analysis
This compound is used in the preparation of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives for use as beta-3 Adrenergic receptor modulators .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 348.9±32.0 °C at 760 mmHg, and a flash point of 164.8±25.1 °C . It also has a molar refractivity of 49.8±0.4 cm3, a polar surface area of 66 Å2, and a molar volume of 142.5±5.0 cm3 .Scientific Research Applications
Synthesis of Key Intermediates
2-Chloro-4-cyanobenzenesulfonyl chloride is instrumental in synthesizing key intermediates for various compounds. For instance, in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, it serves as a starting material. This compound is pivotal in creating herbicides like j7uthiacet-methyL2 and undergoes multiple reactions, including the Schiemann reaction and oxychlorination, to yield valuable derivatives (Xiao-hua Du et al., 2005).
Antimicrobial Properties
A study focused on imparting durable antimicrobial properties to cotton fabrics found that derivatives of this compound can effectively increase the anionic sites on cotton. This enhances the fabric's exhaustion of cationic compounds and subsequently its antimicrobial activity, particularly against Staphylococcus aureus (Y. Son et al., 2006).
Chemical Transformations
In solid-phase synthesis, benzenesulfonyl chlorides derived from this compound have been used as key intermediates for various chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds, highlighting its versatility in chemical space mining (Veronika Fülöpová & M. Soural, 2015).
Environmental and Health Implications
In environmental contexts, understanding the effects of chloride ion on degradation processes is crucial. For instance, in the degradation of Acid Orange 7, a textile dye, the presence of chloride ions from salts like this compound can significantly influence the degradation process and the formation of chlorinated aromatic compounds (Ruixia Yuan et al., 2011).
Bioconjugation Applications
The compound has applications in bioconjugation. For example, 4-Fluorobenzenesulfonyl chloride, a related compound, can activate hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This illustrates the potential of sulfonyl chlorides, including this compound, in therapeutic and diagnostic applications (Y. A. Chang et al., 1992).
Safety and Hazards
2-Chloro-4-cyanobenzenesulfonyl chloride is considered hazardous. It is toxic if inhaled, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction. It also causes severe skin burns and eye damage . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention in case of exposure .
Properties
IUPAC Name |
2-chloro-4-cyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOWOAPHOFJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370903 | |
Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254749-11-6 | |
Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-cyanobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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